molecular formula C9H9ClO2 B195654 1-(3-Chlorophenyl)-1-hydroxypropan-2-one CAS No. 857233-13-7

1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Cat. No. B195654
M. Wt: 184.62 g/mol
InChI Key: HTTAEBUFKZSUKE-UHFFFAOYSA-N
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Description

“1-(3-Chlorophenyl)-1-hydroxypropan-2-one” is a chemical compound that is of interest in the field of organic synthesis . It is commonly used as an intermediate in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds.


Synthesis Analysis

The synthesis of “1-(3-Chlorophenyl)-1-hydroxypropan-2-one” involves the reaction between 3-chloropropiophenone and methylamine . The reaction is carried out using standard organic synthesis techniques in the presence of various reagents like aluminum chloride, hydrogen chloride, and sodium hydroxide .


Molecular Structure Analysis

The molecular structure of “1-(3-Chlorophenyl)-1-hydroxypropan-2-one” consists of a phenethylamine backbone with a ketone and a chloro substituent at the alpha position . The molecular formula is C9H9ClO2 .

Scientific Research Applications

Antibacterial Efficacy

1-(3-Chlorophenyl)-1-hydroxypropan-2-one and its derivatives have been explored for their potential in antibacterial applications. A study demonstrated the synthesis of novel compounds with this structure, which showed effectiveness against both gram-negative and gram-positive bacteria, indicating its potential as an antibacterial agent (Sheikh, Ingle, & Juneja, 2009).

Chemical Synthesis and Characterization

The compound has been a subject of interest in chemical synthesis studies. Research has focused on its rearrangement during halogenation processes, providing insights into its chemical behavior and potential applications in organic synthesis (Aitken & Aitken, 2008).

Novel Drug Discovery

In the pharmaceutical industry, derivatives of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one have been investigated for their potential as drug leads. For instance, one study identified a compound as a nonpeptidic agonist of the urotensin-II receptor, which can be a significant discovery for drug development (Croston et al., 2002).

Computational Chemistry Insights

The electronic properties and chemical reactivity of similar compounds have been studied through computational chemistry. These studies provide detailed insights into molecular structure, aiding in the design and synthesis of new compounds with specific properties (Adole, Koli, R. Shinde, & R. Shinde, 2020).

Potential in GABAB Receptor Antagonism

Research has also been conducted on compounds related to 1-(3-Chlorophenyl)-1-hydroxypropan-2-one for their role as potential GABAB receptor antagonists. Such compounds could have implications in the study of neurological disorders and the development of new treatments (Abbenante & Prager, 1992).

Safety And Hazards

The safety data sheet for “1-(3-Chlorophenyl)-1-hydroxypropan-2-one” indicates that it is for R&D use only and not for medicinal, household, or other use . It also provides first aid measures in case of inhalation, skin contact, eye contact, and ingestion .

properties

IUPAC Name

1-(3-chlorophenyl)-1-hydroxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-5,9,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTAEBUFKZSUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434106
Record name 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-1-hydroxypropan-2-one

CAS RN

857233-13-7
Record name 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857233137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPHENYL)-1-HYDROXYPROPAN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH3TKS3HJR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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